N-(4-acetylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
Novel Fused Heterobicycles Synthesis : A study by Karthikeyan et al. (2014) describes the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles. These compounds were synthesized from arlyaldehydes, ammonium formate, and acetoacetanilide, showcasing the chemical versatility of the pyrazolopyridine framework for generating heterocyclic compounds with potential for various applications (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Cytotoxic Heterocyclic Compounds : Mansour et al. (2020) reported on the synthesis of new cytotoxic heterocyclic compounds bearing the pyrazolopyridine moiety. This research underscores the therapeutic potential of these compounds against specific cancer cell lines, highlighting the relevance of the pyrazolopyridine core in medicinal chemistry (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).
Potential Biological Activities
Antimicrobial Activities : Gouda et al. (2010) explored the antimicrobial properties of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, which include structures related to the pyrazolopyridine derivatives. This study emphasizes the antimicrobial potential of such compounds, suggesting their utility in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Anticancer and Anti-5-lipoxygenase Agents : Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities. These findings indicate the potential of pyrazolopyridine derivatives in the treatment of cancer and inflammation, showcasing the diverse biological applications of these compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Jannet, 2016).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidines, have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It’s known that the anti-inflammatory effects of similar compounds, like pyrimidines, are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Similar compounds, such as pyrimidines, are known to inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
Similar compounds, such as pyrimidines, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
properties
IUPAC Name |
N-(4-acetylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-3-13-27-14-20(23(30)25-18-11-9-17(10-12-18)16(2)29)22-21(15-27)24(31)28(26-22)19-7-5-4-6-8-19/h4-12,14-15H,3,13H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDVNAGVXFYGEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
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